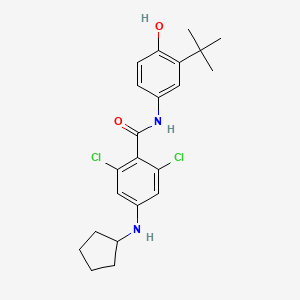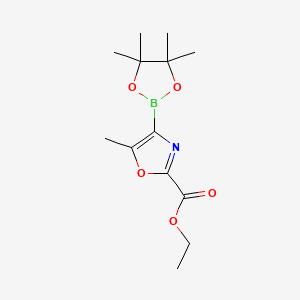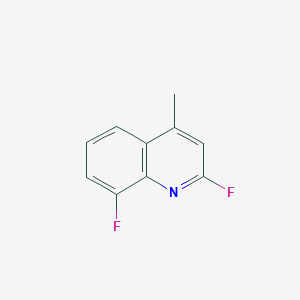
(S)-tert-Butyl isopropylsulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl isopropylsulfoxide is an organosulfur compound that features a sulfoxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl isopropylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of (S)-tert-Butyl isopropyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl isopropylsulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide back to the sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiolates or amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfoxides or sulfides.
Scientific Research Applications
(S)-tert-Butyl isopropylsulfoxide has several applications in scientific research:
Organic Synthesis: Used as a chiral auxiliary or reagent in asymmetric synthesis.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industrial Applications: Used in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl isopropylsulfoxide in chemical reactions typically involves the sulfoxide functional group. The sulfoxide can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide: A common solvent with similar sulfoxide functionality.
Methyl phenyl sulfoxide: Another sulfoxide with different substituents.
Ethyl methyl sulfoxide: A simpler sulfoxide with different alkyl groups.
Uniqueness
(S)-tert-Butyl isopropylsulfoxide is unique due to its chiral center and bulky tert-butyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Properties
Molecular Formula |
C7H16OS |
|---|---|
Molecular Weight |
148.27 g/mol |
IUPAC Name |
2-methyl-2-[(S)-propan-2-ylsulfinyl]propane |
InChI |
InChI=1S/C7H16OS/c1-6(2)9(8)7(3,4)5/h6H,1-5H3/t9-/m0/s1 |
InChI Key |
WRMMOAQTXSXZFW-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)

![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)

![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)

![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one](/img/structure/B13904126.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![N-[(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B13904131.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)

